![molecular formula C13H16FNO B13059612 cis-3-(4-Fluoro-phenoxy)-8-aza-bicyclo[3.2.1]octane](/img/structure/B13059612.png)
cis-3-(4-Fluoro-phenoxy)-8-aza-bicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3-(4-Fluoro-phenoxy)-8-aza-bicyclo[321]octane is a nitrogen-containing heterocyclic compound It features a six-membered nitrogen heterocycle fused to a cyclopentane ring, with a 4-fluoro-phenoxy group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-(4-Fluoro-phenoxy)-8-aza-bicyclo[3.2.1]octane typically involves the following steps:
Formation of the 8-aza-bicyclo[3.2.1]octane core: This can be achieved through a 6-endo-type reaction, which results in the formation of the desired bicyclic structure.
Introduction of the 4-fluoro-phenoxy group: This step involves the nucleophilic substitution of a suitable leaving group on the nitrogen atom with 4-fluoro-phenol.
Industrial Production Methods
This could include the use of continuous flow chemistry and other advanced techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
cis-3-(4-Fluoro-phenoxy)-8-aza-bicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The nitrogen atom can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: N-oxides
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
cis-3-(4-Fluoro-phenoxy)-8-aza-bicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.
Industry: The compound can be used in the production of various fine chemicals and materials.
Mechanism of Action
The mechanism of action of cis-3-(4-Fluoro-phenoxy)-8-aza-bicyclo[3.2.1]octane involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds with biological molecules, while the phenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[3.2.1]octane: This compound shares the same bicyclic core but lacks the phenoxy group.
cis-bicyclo[3.3.0]octane: This compound has a similar bicyclic structure but with different ring sizes and no nitrogen atom
Uniqueness
cis-3-(4-Fluoro-phenoxy)-8-aza-bicyclo[3.2.1]octane is unique due to the presence of the 4-fluoro-phenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H16FNO |
|---|---|
Molecular Weight |
221.27 g/mol |
IUPAC Name |
(1S,5R)-3-(4-fluorophenoxy)-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C13H16FNO/c14-9-1-5-12(6-2-9)16-13-7-10-3-4-11(8-13)15-10/h1-2,5-6,10-11,13,15H,3-4,7-8H2/t10-,11+,13? |
InChI Key |
MCULTLUFMIVMOK-QYJAPNMZSA-N |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)OC3=CC=C(C=C3)F |
Canonical SMILES |
C1CC2CC(CC1N2)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



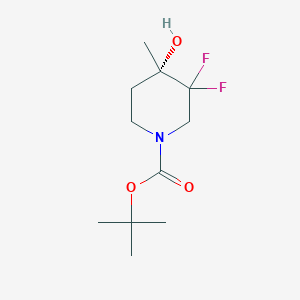
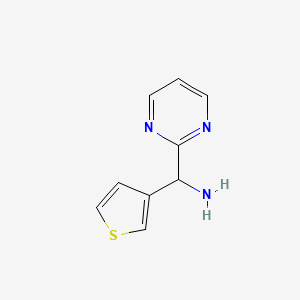
![2,3,5,7-Tetramethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13059555.png)
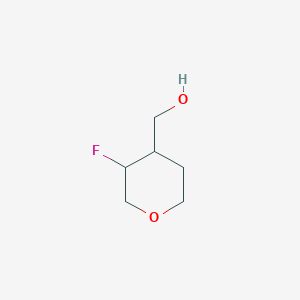

![3-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol](/img/structure/B13059580.png)
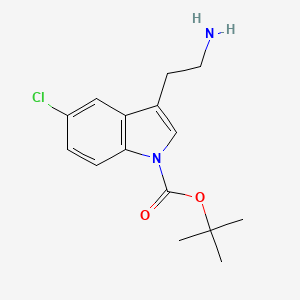
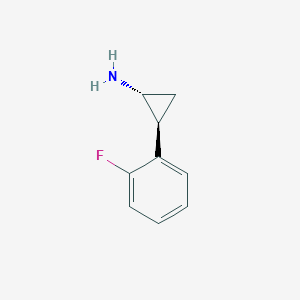
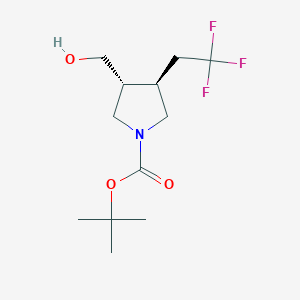
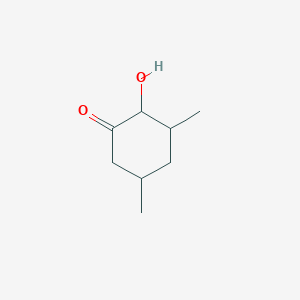
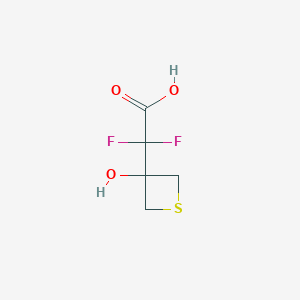
![4-((4-Chlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13059620.png)
![(2R)-2-[Bis(phenylmethyl)amino]-1-butanol](/img/structure/B13059631.png)
